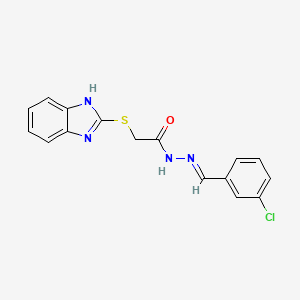

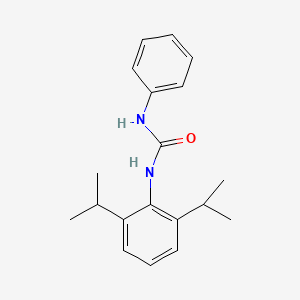

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is a compound that likely exhibits significant biological or chemical properties, given its structural complexity. This compound, akin to others in its class, may be synthesized for the purpose of exploring its potential applications in various scientific fields, including but not limited to, medicinal chemistry, organic synthesis, and material science.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and the formation of carbon-carbon or carbon-heteroatom bonds. For compounds similar to "N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide," common synthetic approaches might include nucleophilic substitution reactions, carbonylation processes, and cyclization steps to form the benzodioxine core. The chloro and methyl groups on the phenyl ring suggest specific regioselective modifications, possibly through directed lithiation or via the use of protective groups (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity, stability, and potential interactions with biological targets. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling are essential tools for elucidating structural details. These methods can reveal the stereochemistry, electronic distribution, and conformations that are vital for predicting the chemical behavior and biological activity of the compound (Bozzo et al., 2003).

Chemical Reactions and Properties

Compounds with the benzodioxine motif can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and redox reactions. The presence of the carboxamide function introduces additional reactivity, such as amidation or hydrolysis under specific conditions. These reactions can be leveraged to modify the compound further or to incorporate it into more complex molecules (Gein et al., 2017).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular structure. The polar carboxamide group and the nonpolar chloro- and methyl-substituted phenyl ring in "N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" suggest a compound with moderate polarity, affecting its solubility in various solvents. These properties are critical for determining the compound's applicability in different mediums (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, define how the compound interacts in chemical and biological systems. The electronic structure, influenced by the chloro and methyl substituents and the benzodioxine core, dictates its reactivity patterns, including potential as a ligand in coordination chemistry or its role in catalytic cycles (Ried et al., 1980).

Applications De Recherche Scientifique

Target-based Design and Biological Activity

A study on the design, synthesis, and biological activity of new pyrazole amide derivatives, including compounds with structures similar to the requested chemical, revealed promising insecticidal activity against Helicoverpa armigera. This highlights the potential application of similar compounds in pest control and agricultural sciences (Xi-le Deng et al., 2016).

Antimicrobial Activity

Research on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. This suggests potential applications in developing new antimicrobial agents (S. Kolisnyk et al., 2015).

Antipathogenic Activity

A series of acylthioureas showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings could inform the development of novel anti-microbial agents with antibiofilm properties, important for medical device and healthcare settings (Carmen Limban et al., 2011).

Disposition and Metabolism in Humans

A study on the disposition and metabolism of a novel orexin receptor antagonist offers insights into the pharmacokinetics of similar compounds. This research is crucial for the development of new drugs, providing information on how compounds are metabolized and eliminated in humans (C. Renzulli et al., 2011).

Angiotensin II Receptor Antagonists

The discovery of a new series of nonpeptide angiotensin II receptor antagonists, which are orally active antihypertensives, illustrates the potential application of related compounds in the treatment of hypertension (D. Carini et al., 1991).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-10-12(17)3-2-4-13(10)18-16(19)11-5-6-14-15(9-11)21-8-7-20-14/h2-6,9H,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCBOUMUKOXENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)